
Drimentine C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Drimentine C is a terpenylated diketopiperazine antibiotic originally isolated from Actinomycete bacteria . It is a member of the drimentine family, a class of hybrid isoprenoids derived from actinomycete bacteria . Members of this family display weak antitumor and antibacterial activity .
Synthesis Analysis
The total synthesis of Drimentine C has been attempted using three distinct approaches incorporating palladium-catalyzed cyanoamidation, reductive cross-coupling, and photoredox-catalyzed α-alkylation of an aldehyde as key steps . The synthetic efforts use a convergent synthesis to assemble the terpenoid and alkaloid portions of drimentine C from readily available l-tryptophan, l-proline, and (+)-sclareolide .Molecular Structure Analysis
The molecular structure of Drimentine C is complex. It is a heptacyclic molecule formed via two bridging linkages . The planar structure and absolute configuration were established by a combination of spectroscopic methods and X-ray diffraction analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Drimentine C include palladium-catalyzed cyanoamidation, reductive cross-coupling, and photoredox-catalyzed α-alkylation of an aldehyde . These reactions are key steps to join the alkaloid and terpenoid fragments .Aplicaciones Científicas De Investigación
Antibacterial Activity
Drimentine C belongs to a novel class of antibiotics . It has a new terpenylated diketopiperazine structure which contributes to its antibacterial properties. This makes it a potential candidate for further research in the development of new antibiotics.
Antifungal Activity
In addition to its antibacterial properties, Drimentine C also exhibits antifungal activity . This suggests that it could be used in the treatment of various fungal infections.
Anthelmintic Activity
Drimentine C has been found to have anthelmintic activity , meaning it can be used to expel or destroy parasitic worms. This makes it a potential candidate for the development of new anthelmintic drugs.
Antitumor Activity
Members of the drimentine family, including Drimentine C, display weak antitumor activity . This suggests that it could be used in cancer research and potentially in the development of new cancer treatments.
Total Synthesis
There have been studies towards the total synthesis of Drimentine C . These studies use a convergent synthesis to assemble the terpenoid and alkaloid portions of Drimentine C from readily available l-tryptophan, l-proline, and (+)-sclareolide . This research could lead to a better understanding of the structure and properties of Drimentine C.
Direcciones Futuras
Mecanismo De Acción
Target of Action
Drimentine C, a terpenylated diketopiperazine antibiotic, primarily targets fungal efflux pumps . These pumps are critical components in fungal cells, responsible for the expulsion of toxic substances and antifungal agents from the cell interior . They play a key role in fungal resistance to environmental stresses and antifungal treatments .
Mode of Action
Drimentine C interacts with its targets by inhibiting these efflux pumps . This inhibition increases the intracellular concentration of various substances that are otherwise expelled . The compound’s unique mechanism of action is primarily focused on this inhibition .
Biochemical Pathways
The biochemical pathways affected by Drimentine C are those related to the expulsion of toxic substances and antifungal agents from fungal cells . By inhibiting efflux pumps, Drimentine C disrupts these pathways, leading to an increase in the intracellular concentration of various substances .
Pharmacokinetics
The compound’s ability to inhibit fungal efflux pumps suggests it may have good bioavailability within fungal cells .
Result of Action
The inhibition of efflux pumps by Drimentine C can lead to fungal cell toxicity and ultimately cell death . This is due to the increased intracellular concentration of various substances that are normally expelled by the efflux pumps .
Action Environment
The action of Drimentine C is influenced by the environment within fungal cells. The efficacy and stability of the compound may be affected by factors such as the presence of other substances within the cell and the overall health and state of the cell
Propiedades
IUPAC Name |
(1S,4S,10S,12S)-12-[[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]methyl]-2,8,19-triazapentacyclo[10.7.0.02,10.04,8.013,18]nonadeca-13,15,17-triene-3,9-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H41N3O2/c1-19-12-13-25-29(2,3)14-8-15-30(25,4)21(19)17-31-18-24-26(35)33-16-7-11-23(33)27(36)34(24)28(31)32-22-10-6-5-9-20(22)31/h5-6,9-10,21,23-25,28,32H,1,7-8,11-18H2,2-4H3/t21-,23-,24-,25-,28-,30+,31-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIEHMEZFTNYYIF-RJBXWAARSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC(=C)C2CC34CC5C(=O)N6CCCC6C(=O)N5C3NC7=CC=CC=C47)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2C[C@@]34C[C@H]5C(=O)N6CCC[C@H]6C(=O)N5[C@@H]3NC7=CC=CC=C47)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H41N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Drimentine C | |
Q & A
Q1: What synthetic strategies have been explored for the total synthesis of Drimentine C?
A1: Several approaches have been investigated for the total synthesis of Drimentine C. Key strategies include palladium-catalyzed cyanoamidation, reductive cross-coupling reactions, and photoredox-catalyzed α-alkylation of aldehydes. [, ] These methods aim to efficiently assemble the complex terpenoid and alkaloid portions of the molecule from readily available starting materials like l-tryptophan, l-proline, and (+)-sclareolide. []
Q2: What is the significance of the conformational behavior observed in Indotertine B?
A2: Indotertine B, a drimentine analog, exhibits rotamerism about its N-C(O) bond, existing as two rotational isomers in a 2:1 ratio. [] This conformational flexibility could potentially influence its interactions with biological targets and might be a factor to consider in understanding its structure-activity relationships. Further investigations are needed to clarify the impact of this rotamerism on biological activity.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

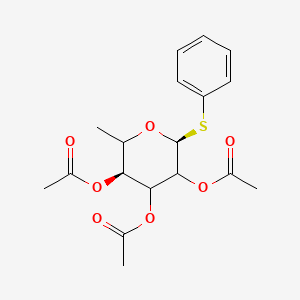
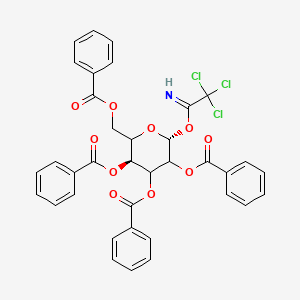

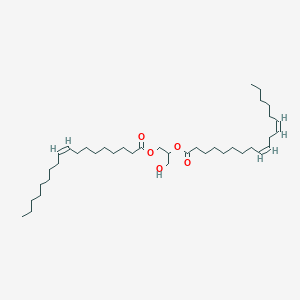
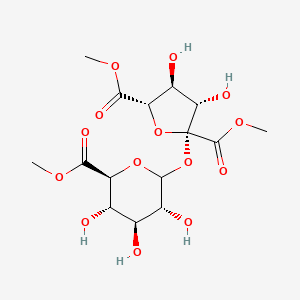
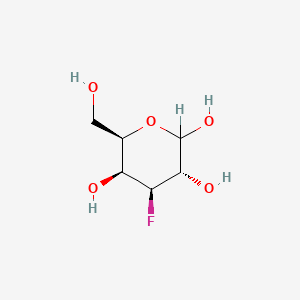
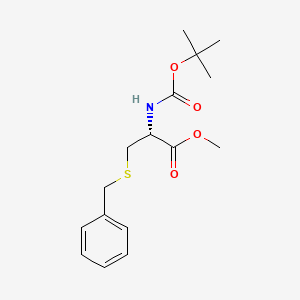
![Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane](/img/structure/B1140388.png)
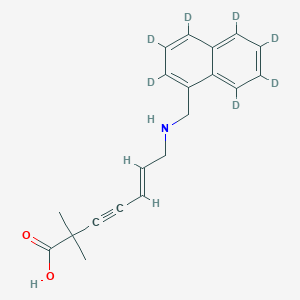
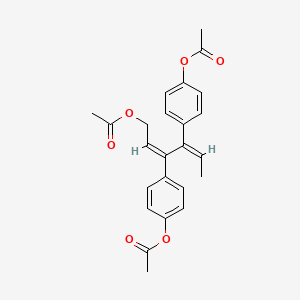
![13-{[(3-N-Boc)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl}-7-O-(triethylsilyl) Baccatin III](/img/structure/B1140391.png)
![N-Des-t-boc-10-deacetyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl} Docetaxel](/img/structure/B1140393.png)
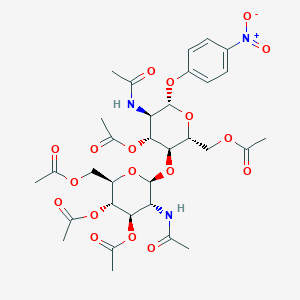
![(3Ar,4R,6S,6aS)-4-(6-amino-2-iodopurin-9-yl)-N-ethyl-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxamide](/img/structure/B1140397.png)